Cas no 1697012-58-0 (Ethanone, 2-amino-1-(1-cyclohepten-1-yl)-)
Ethanone, 2-amino-1-(1-cyclohepten-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 2-amino-1-(1-cyclohepten-1-yl)-
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- Inchi: 1S/C9H15NO/c10-7-9(11)8-5-3-1-2-4-6-8/h5H,1-4,6-7,10H2
- InChI Key: FAHSIZGDEZPEGI-UHFFFAOYSA-N
- SMILES: C(=O)(C1CCCCCC=1)CN
Ethanone, 2-amino-1-(1-cyclohepten-1-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062715-1g |
2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one |
1697012-58-0 | 95% | 1g |
¥6657.0 | 2023-04-10 | |
| Enamine | EN300-795621-0.05g |
2-amino-1-(cyclohept-1-en-1-yl)ethan-1-one |
1697012-58-0 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
| Enamine | EN300-795621-0.1g |
2-amino-1-(cyclohept-1-en-1-yl)ethan-1-one |
1697012-58-0 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-795621-0.25g |
2-amino-1-(cyclohept-1-en-1-yl)ethan-1-one |
1697012-58-0 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
| Enamine | EN300-795621-0.5g |
2-amino-1-(cyclohept-1-en-1-yl)ethan-1-one |
1697012-58-0 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
| Enamine | EN300-795621-1.0g |
2-amino-1-(cyclohept-1-en-1-yl)ethan-1-one |
1697012-58-0 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
| Enamine | EN300-795621-2.5g |
2-amino-1-(cyclohept-1-en-1-yl)ethan-1-one |
1697012-58-0 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
| Enamine | EN300-795621-5.0g |
2-amino-1-(cyclohept-1-en-1-yl)ethan-1-one |
1697012-58-0 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
| Enamine | EN300-795621-10.0g |
2-amino-1-(cyclohept-1-en-1-yl)ethan-1-one |
1697012-58-0 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
Ethanone, 2-amino-1-(1-cyclohepten-1-yl)- Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on Ethanone, 2-amino-1-(1-cyclohepten-1-yl)-
Ethanone, 2-amino-1-(1-cyclohepten-1-yl): A Comprehensive Overview
Ethanone, 2-amino-1-(1-cyclohepten-1-yl), also known by its CAS number 1697012-58-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cycloheptene ring with an amino group and a ketone functional group. The cycloheptene ring imparts a degree of rigidity and stability to the molecule, while the amino and ketone groups contribute to its reactivity and potential for biological activity.
Recent studies have highlighted the potential of Ethanone, 2-amino-1-(1-cyclohepten-1-yl) in various applications. For instance, researchers have explored its role as a precursor in the synthesis of more complex molecules. The cycloheptene framework has been shown to facilitate the formation of strained ring systems, which are valuable in drug design due to their unique pharmacokinetic properties. Additionally, the amino group in this compound can act as a nucleophile in various substitution reactions, making it a versatile building block in organic synthesis.
The synthesis of Ethanone, 2-amino-1-(1-cyclohepten-1-yl) has been optimized through several methodologies. One notable approach involves the use of palladium-catalyzed coupling reactions, which allow for the efficient construction of the cycloheptene ring. This method has been particularly effective in producing high yields of the compound with excellent stereochemical control. Furthermore, advancements in asymmetric catalysis have enabled the preparation of enantiomerically pure derivatives, which are crucial for studying the stereochemical effects on biological activity.
In terms of biological activity, Ethanone, 2-amino-1-(1-cyclohepten-1-yl) has demonstrated promising properties in preliminary assays. For example, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes implicated in neurodegenerative diseases. The amino group is believed to play a key role in this activity by forming hydrogen bonds with critical residues in the enzyme's active site. Additionally, the cycloheptene ring may contribute to the compound's ability to penetrate cellular membranes, enhancing its bioavailability.
Another area of interest is the potential use of Ethanone, 2-amino-1-(1-cyclohepten-1-yl) as a ligand in metal complexes. The amino group can coordinate with transition metals such as copper or zinc, forming stable complexes that exhibit interesting magnetic and electronic properties. These complexes have been explored for their applications in catalysis and materials science. For instance, they have shown promise as catalysts for olefin polymerization and as components in organic light-emitting diodes (OLEDs).
From an environmental perspective, Ethanone, 2-amino-1-(1-cyclohepten-1-yl) has been studied for its biodegradability and toxicity profiles. Initial findings suggest that the compound is not inherently toxic at concentrations typically encountered during industrial processes. However, further research is required to fully understand its long-term environmental impact and to develop strategies for safe disposal.
In conclusion, Ethanone, 2-amino-1-(1-cyclohepten-1-ylium) stands out as a versatile and intriguing compound with a wide range of potential applications. Its unique structure combines functional groups that offer both chemical reactivity and biological activity, making it a valuable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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